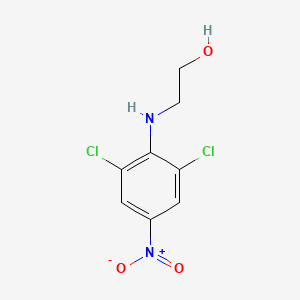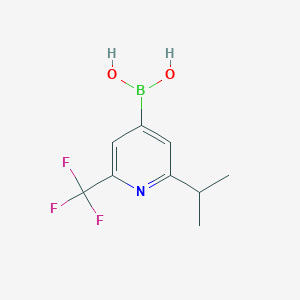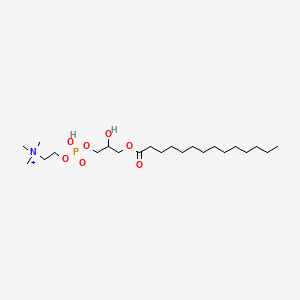
L-gamma-Myristoyl-alpha-lysolecithin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-gamma-Myristoyl-alpha-lysolecithin: is a type of lysophosphatidylcholine, a class of lipid biomolecules derived from phosphatidylcholine. It is known for its role in various biological processes, including its antispasmodic effects . This compound is characterized by the presence of a myristoyl group attached to the glycerophosphocholine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-gamma-Myristoyl-alpha-lysolecithin can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine, which cleaves one of the fatty acid chains, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic hydrolysis using phospholipase A2. The product is then purified through various chromatographic techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: L-gamma-Myristoyl-alpha-lysolecithin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the myristoyl group and the glycerophosphocholine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the myristoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the myristoyl chain.
Substitution: Nucleophilic substitution reactions can occur at the glycerophosphocholine backbone, with reagents such as alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Applications De Recherche Scientifique
L-gamma-Myristoyl-alpha-lysolecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various chemical environments.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its antispasmodic properties and its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of L-gamma-Myristoyl-alpha-lysolecithin involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The myristoyl group facilitates the anchoring of the compound to the membrane, allowing it to interact with various proteins and receptors. This interaction can modulate cellular processes such as signal transduction and membrane trafficking .
Comparaison Avec Des Composés Similaires
Palmitoyl-lysophosphatidylcholine: Known for its strong antispasmodic effects.
Stearoyl-lysophosphatidylcholine: Exhibits similar biological activities but with different potency.
Lauroyl-lysophosphatidylcholine: Another lysophosphatidylcholine with distinct properties.
Uniqueness: L-gamma-Myristoyl-alpha-lysolecithin is unique due to its specific fatty acid chain length (myristoyl group) and its particular effects on membrane dynamics and signaling pathways. Its antispasmodic properties are also notable, making it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C22H47NO7P+ |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1 |
Clé InChI |
VXUOFDJKYGDUJI-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



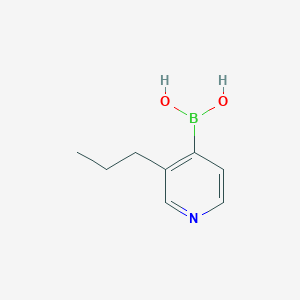
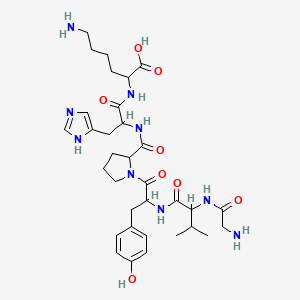
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
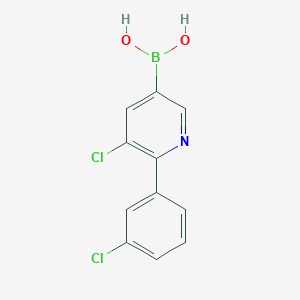
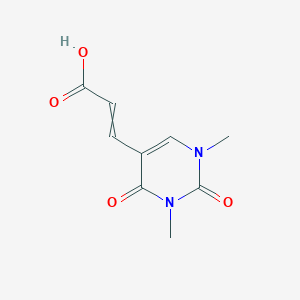
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)

![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
